molecular formula C8H8O3 B044023 3-Hydroxy-4-methylbenzoic acid CAS No. 586-30-1

3-Hydroxy-4-methylbenzoic acid

Cat. No. B044023
CAS RN: 586-30-1
M. Wt: 152.15 g/mol
InChI Key: ZQLCWPXBHUALQC-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 347, 3-hydroxy-4-methylbenzoic acid (2.00 g, 13.1 mmol) was suspended in dichloromethane (50 mL), and the suspension was treated with diisopropylethylamine (13.7 mL, 78.6 mmol) and chloromethyl methyl ether (5.00 mL, 65.8 mmol). The solvent was evaporated under reduced pressure. The residue was dissolved in methanol (50 mL), and the solution was treated with 2 mol/L aqueous potassium hydroxide solution (50 mL). The solvent was evaporated under reduced pressure. The residue was added with 4 mol/L hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 3-methoxymethoxy-4-methylbenzoic acid (2.69 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].C(N(C(C)C)CC)(C)C.[CH3:21][O:22][CH2:23]Cl>ClCCl>[CH3:21][O:22][CH2:23][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (50 mL)
ADDITION
Type
ADDITION
Details
the solution was treated with 2 mol/L aqueous potassium hydroxide solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 4 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCOC=1C=C(C(=O)O)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.